

ERAP1-IN-1: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: ERAP1-IN-1

Cat. No.: B1671607

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Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical zinc-metalloprotease located in the endoplasmic reticulum that plays a pivotal role in the final stages of the major histocompatibility complex (MHC) class I antigen processing pathway. By trimming the N-terminus of antigenic peptide precursors, ERAP1 generates epitopes of optimal length for binding to MHC class I molecules, which are subsequently presented on the cell surface to cytotoxic T lymphocytes. This function places ERAP1 at a crucial checkpoint in the adaptive immune response.

ERAP1-IN-1 is a potent and selective small molecule inhibitor of ERAP1.^[1] It exhibits a dual mechanism of action, acting as a competitive inhibitor for the processing of longer, physiologically relevant nonamer peptides, while allosterically activating the hydrolysis of smaller, fluorogenic substrates.^[1] This unique property makes **ERAP1-IN-1** a valuable tool for studying the intricate mechanisms of ERAP1 function and a promising lead compound for the development of therapeutics targeting immune-related disorders and cancer.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **ERAP1-IN-1**. It includes detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows to support researchers in their exploration of ERAP1 modulation.

Chemical Structure and Physicochemical Properties

ERAP1-IN-1 is a synthetic, non-peptide small molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.

Identifier	Value
IUPAC Name	4-methoxy-3-[[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
CAS Number	865273-97-8
Molecular Formula	C ₂₀ H ₂₁ F ₃ N ₂ O ₅ S
Molecular Weight	458.45 g/mol
SMILES	<chem>O=C(O)C1=CC=C(OC)C(S(=O)(NC2=CC(C(F)(F)F)=CC=C2N3CCCCC3)=O)=C1</chem>

Property	Value	Reference
Appearance	White to off-white solid	[1]
Solubility	DMSO: ≥ 250 mg/mL (≥ 545.32 mM)	[1]
Storage	Powder: -20°C for 3 years; In solvent (-80°C): 2 years	[1]

Biological Activity and Pharmacological Properties

ERAP1-IN-1 is a highly selective inhibitor of ERAP1, demonstrating significantly lower potency against the closely related aminopeptidases ERAP2 and Insulin-Regulated Aminopeptidase (IRAP). Its unique dual mechanism of action provides a valuable tool for dissecting the complex enzymatic activity of ERAP1.

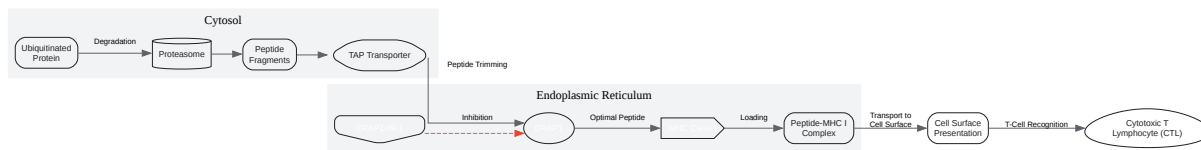
Parameter	Value	Assay Conditions	Reference
ERAP1 IC ₅₀	5.3 μ M	Inhibition of nonamer peptide hydrolysis	[2]
ERAP2 IC ₅₀	>200 μ M	Inhibition of nonamer peptide hydrolysis	[2]
Cellular EC ₅₀	1 μ M	Inhibition of SIINFEKL antigen presentation in HeLa cells	[1]
Mechanism of Action	Competitive inhibitor (nonamer peptides); Allosteric activator (fluorogenic substrates)	Biochemical assays	[1][2]

While specific pharmacokinetic data for **ERAP1-IN-1** is not extensively published, studies on other selective ERAP1 inhibitors provide insights into the potential in vivo behavior of this class of compounds. For instance, some selective ERAP1 inhibitors have shown moderate to high oral bioavailability and half-lives in rats, suggesting that molecules with similar scaffolds can possess favorable drug-like properties.[3][4]

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Processing and Presentation Pathway

ERAP1 plays a crucial role in the final step of generating antigenic peptides for presentation by MHC class I molecules. The following diagram illustrates this pathway and the point of intervention for **ERAP1-IN-1**.

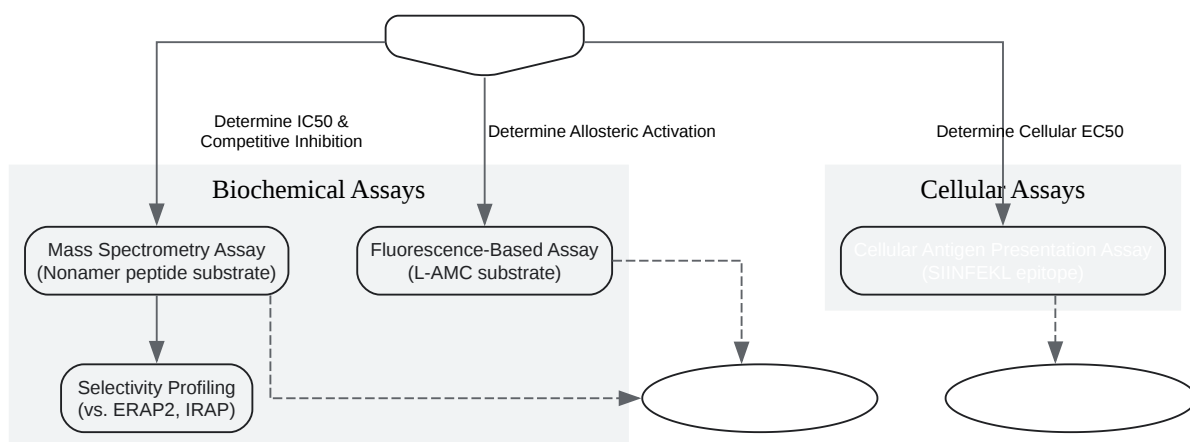


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Caption: MHC Class I Antigen Presentation Pathway and **ERAP1-IN-1** Inhibition.

Experimental Workflow for ERAP1-IN-1 Characterization

The characterization of **ERAP1-IN-1** involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.



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Caption: Experimental Workflow for the Characterization of **ERAP1-IN-1**.

Detailed Experimental Protocols

Fluorescence-Based ERAP1 Inhibition Assay

This assay measures the allosteric activation of ERAP1 by **ERAP1-IN-1** using a small fluorogenic substrate.

Principle: ERAP1 cleaves the non-fluorescent substrate L-Leucine-7-amido-4-methylcoumarin (L-AMC), releasing the fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is proportional to ERAP1 activity.

Materials:

- Recombinant human ERAP1
- **ERAP1-IN-1**
- L-Leucine-7-amido-4-methylcoumarin (L-AMC)
- Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 μ M ZnCl₂
- 96-well black microplates
- Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

- Prepare a serial dilution of **ERAP1-IN-1** in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
- Add 50 μ L of the diluted **ERAP1-IN-1** solutions to the wells of a 96-well plate. Include a DMSO-only control.
- Add 25 μ L of recombinant ERAP1 (e.g., 10 nM final concentration) to each well.
- Pre-incubate the plate at 37°C for 15 minutes.

- Initiate the reaction by adding 25 μ L of L-AMC substrate (e.g., 50 μ M final concentration) to each well.
- Immediately measure the fluorescence intensity at 380 nm excitation and 460 nm emission every minute for 30-60 minutes at 37°C.
- Calculate the initial reaction rates (V_0) from the linear portion of the fluorescence versus time curves.
- Plot the reaction rates against the logarithm of the **ERAP1-IN-1** concentration and fit the data to a suitable dose-response curve to determine the AC_{50} (concentration for 50% activation).

Mass Spectrometry-Based ERAP1 Inhibition Assay

This assay determines the IC_{50} of **ERAP1-IN-1** for the inhibition of physiologically relevant peptide trimming.

Principle: ERAP1 is incubated with a nonamer peptide substrate in the presence of **ERAP1-IN-1**. The reaction is stopped, and the amount of remaining substrate and/or product is quantified by mass spectrometry.

Materials:

- Recombinant human ERAP1
- **ERAP1-IN-1**
- Nonamer peptide substrate (e.g., a known ERAP1 substrate)
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl
- Quenching Solution: 1% Trifluoroacetic Acid (TFA) in water
- MALDI-TOF or LC-MS/MS system

Procedure:

- Prepare a serial dilution of **ERAP1-IN-1** in DMSO and then in Assay Buffer.

- In a 96-well plate, combine 10 μL of the diluted **ERAP1-IN-1** solutions with 10 μL of recombinant ERAP1 (e.g., 5 nM final concentration).
- Pre-incubate at 37°C for 15 minutes.
- Initiate the reaction by adding 10 μL of the nonamer peptide substrate (e.g., 10 μM final concentration).
- Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding 10 μL of Quenching Solution.
- Analyze the samples by mass spectrometry to quantify the amount of substrate and/or product.
- Calculate the percent inhibition for each **ERAP1-IN-1** concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the **ERAP1-IN-1** concentration and fit the data to a dose-response curve to determine the IC_{50} value.

Cellular Antigen Presentation Assay

This assay measures the ability of **ERAP1-IN-1** to inhibit the processing and presentation of a specific T-cell epitope in a cellular context.

Principle: Cells expressing a specific MHC class I allele are infected with a recombinant vaccinia virus encoding a precursor to the SIINFEKL epitope. Inhibition of ERAP1 by **ERAP1-IN-1** will reduce the amount of SIINFEKL presented on the cell surface, which can be detected by a specific antibody and flow cytometry.[5]

Materials:

- HeLa cells expressing H-2Kb
- Recombinant vaccinia virus expressing a precursor to SIINFEKL

- **ERAP1-IN-1**

- Cell culture medium
- PE-conjugated anti-SIINFEKL-H-2Kb antibody
- Flow cytometer

Procedure:

- Seed HeLa-K^b cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **ERAP1-IN-1** for 1-2 hours.
- Infect the cells with the recombinant vaccinia virus at a suitable multiplicity of infection (MOI).
- Incubate the infected cells for 4-6 hours to allow for antigen processing and presentation.
- Wash the cells with PBS and stain with the PE-conjugated anti-SIINFEKL-H-2Kb antibody for 30 minutes on ice.
- Wash the cells again to remove unbound antibody.
- Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the PE signal.
- Calculate the percent inhibition of SIINFEKL presentation for each **ERAP1-IN-1** concentration relative to the DMSO-treated control.
- Plot the percent inhibition against the logarithm of the **ERAP1-IN-1** concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Conclusion

ERAP1-IN-1 is a well-characterized, potent, and selective inhibitor of ERAP1 with a unique dual mechanism of action. Its ability to competitively inhibit the processing of physiologically relevant peptides while allosterically activating the hydrolysis of small substrates makes it an invaluable research tool. The data and protocols presented in this technical guide are intended

to facilitate further investigation into the role of ERAP1 in health and disease and to support the development of novel immunomodulatory therapies. Researchers and drug development professionals can leverage this information to design and execute experiments aimed at understanding the complex biology of ERAP1 and exploring its therapeutic potential.

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